[5-Amino-2-(4-chlorophenoxy)phenyl]methanol
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Overview
Description
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is a chemical compound with the molecular formula C13H12ClNO2. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves several steps. One common method includes the reaction of 4-chlorophenol with 2-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group and subsequent conversion to the methanol derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis .
Chemical Reactions Analysis
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In proteomics research to study protein interactions.
Industry: Used in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
Similar compounds to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol include:
2-Amino-5-chlorophenylmethanol: Similar structure but different substitution pattern.
[5-Amino-2-(4-bromophenoxy)phenyl]methanol: Bromine instead of chlorine, affecting reactivity and properties.
[5-Amino-2-(4-fluorophenoxy)phenyl]methanol: Fluorine substitution, leading to different chemical behavior. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[5-amino-2-(4-chlorophenoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAABHZMCGNGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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